3-(3-Dimethylaminomethyl-indol-1-YL)-propionic acid acetate is a synthetic compound with significant relevance in biochemical research, particularly within the fields of proteomics and organic chemistry. Its molecular formula is , and it is categorized under various classifications due to its structural and functional characteristics. The compound is primarily utilized as a reagent in organic synthesis, as well as in biological studies involving protein interactions and cellular processes .
The synthesis of 3-(3-Dimethylaminomethyl-indol-1-YL)-propionic acid acetate typically involves several key steps:
The reaction conditions are optimized for yield and purity, often utilizing solvents such as anhydrous ether or dichloromethane under controlled temperatures to facilitate the reactions effectively.
The molecular structure of 3-(3-Dimethylaminomethyl-indol-1-YL)-propionic acid acetate can be represented as follows:
The structural configuration allows for various interactions with biological targets, making it a valuable tool in research applications .
3-(3-Dimethylaminomethyl-indol-1-YL)-propionic acid acetate is capable of undergoing several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action of 3-(3-Dimethylaminomethyl-indol-1-YL)-propionic acid acetate involves its interaction with specific molecular targets, particularly enzymes and receptors within biological systems. It is believed that this compound modulates enzymatic activities by binding to active sites or allosteric sites, influencing various cellular pathways related to protein interactions and modifications. The precise pathways depend on the specific biological context being studied .
3-(3-Dimethylaminomethyl-indol-1-YL)-propionic acid acetate exhibits a range of physical and chemical properties that are relevant for its application in research:
These properties are crucial for determining the handling and storage requirements for this compound in laboratory settings .
3-(3-Dimethylaminomethyl-indol-1-YL)-propionic acid acetate has a variety of applications in scientific research:
The indole nucleus—a bicyclic aromatic scaffold comprising fused benzene and pyrrole rings—stands as a privileged structure in neuropharmacology. Its π-electron-rich system enables diverse binding interactions with neuronal targets, while structural plasticity permits extensive derivatization to optimize pharmacokinetic and pharmacodynamic properties. Naturally occurring in pivotal neuromodulators like serotonin and melatonin, synthetic indole derivatives have yielded clinically impactful neurotherapeutics, including the acetylcholinesterase inhibitor donepezil (Alzheimer’s disease) and the dopamine agonist ropinirole (Parkinson’s disease) [6] [8]. The scaffold’s dominance arises from its intrinsic ability to cross the blood-brain barrier (BBB), modulate multifactorial pathogenic pathways in neurodegeneration, and exhibit low inherent toxicity. Contemporary research focuses on rational modification of indole’s core to develop multifunctional ligands targeting intertwined hallmarks of neurodegenerative diseases (NDs), such as protein aggregation, oxidative stress, and neuroinflammation [8]. Within this landscape, 3-(3-Dimethylaminomethyl-indol-1-YL)-propionic acid acetate emerges as a strategically engineered compound designed to amplify the neuroprotective properties of its parent molecule, indole-3-propionic acid (IPA), through targeted structural enhancements.
Indole-3-propionic acid (IPA), an endogenous tryptophan metabolite, exhibits potent antioxidant and neuroprotective effects in vitro and in vivo. Its efficacy stems from the indole ring’s radical-scavenging capacity and the propionic acid side chain’s role in enhancing bioavailability. However, limitations like rapid metabolism and insufficient target engagement prompted systematic structural optimization:
Table 1: Key Structural Modifications in IPA-Derived Neuroprotectors
Compound | Modification Site | Structural Change | Biological Consequence |
---|---|---|---|
IPA (Baseline) | C-1, C-3 | Unsubstituted indole + propionic acid | Antioxidant; Aβ anti-aggregation; weak receptor affinity |
Donepezil hybrids | C-3 | Piperidine/benzylpiperidine appendage | Enhanced AChE inhibition + Aβ interaction |
Target Compound | C-1 & C-3 | N-propionic acid acetate + 3-(dimethylaminomethyl) | Dual HDAC inhibition/chaperone activity; improved BBB penetration |
2-Methyl analog (CAS 1185294-35-2) | C-2 | Methyl group at indole C-2 | Altered target selectivity (reduced neuroprotection) |
3-(3-Dimethylaminomethyl-indol-1-YL)-propionic acid acetate (Molecular Formula: C₁₆H₂₂N₂O₄; MW: 306.36 g/mol) embodies two critical innovations:
Structural Representation:
IUPAC Name: Acetic acid; 3-[3-[(dimethylamino)methyl]indol-1-yl]propanoic acid SMILES: CC(=O)O.CN(C)CC1=CN(C2=CC=CC=C21)CCC(=O)O
Neurodegenerative pathologies (e.g., Alzheimer’s (AD), Parkinson’s (PD)) demand compounds addressing multiple pathogenic cascades simultaneously. The target compound exemplifies a "molecular hybridization" strategy, integrating distinct pharmacophoric elements into a single chemical entity:
Table 2: Multifunctional Target Engagement Rationale
Structural Domain | Pharmacophoric Role | Targets/Mechanisms |
---|---|---|
Indole-3-propionate core | Radical scavenging; Aβ/α-syn interaction | Amyloid aggregation; mitochondrial ROS |
C-3 Dimethylaminomethyl | Cationic center; hydrogen bond acceptor | HDAC enzymatic pocket; chaperone proteins (HSP90) |
N-Propionic acid acetate | Prodrug (hydrolyzes to IPA); ester bond flexibility | Enhanced biodistribution; sustained IPA release |
Empirical evidence underpinning this design includes:
Design Principle Schema:
[Indole-3-IPA antioxidant] + [Dimethylaminomethyl → HDAC6/HSP90] + [Acetate prodrug → Brain delivery] = Multitarget neuroprotective agent
Within the expanding canon of indole-based neurotherapeutics, this compound occupies a distinct niche as a multifunctional small molecule bridging natural metabolite pharmacology and targeted epigenetic/proteostatic therapy. Its relevance manifests in three key domains:
Table 3: Benchmarking Against Key Neuroactive Indole Derivatives
Compound | Primary Target/Mechanism | Multitarget Capability | BBB Penetration | Status |
---|---|---|---|---|
Donepezil | AChE inhibitor | Low (symptomatic only) | High | Marketed (AD) |
Roxindole (5-HT₁A agonist) | Serotonin receptors | Moderate (mood/motor) | Moderate | Clinical trials |
Target Compound | HDAC6/chaperone/antioxidant | High | High (predicted) | Preclinical research |
Panobinostat (HDACi) | Pan-HDAC inhibitor | Moderate | Low | Marketed (cancer) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7